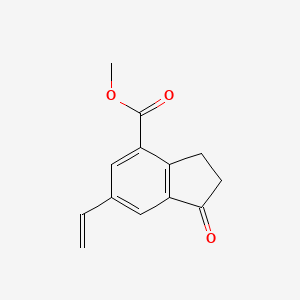![molecular formula C8H16ClNO3 B13053707 (3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl](/img/structure/B13053707.png)
(3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL is an organic compound with the molecular formula C8H15NO3. It is a white to pale beige solid that is slightly soluble in chloroform and methanol . This compound is known for its use in the preparation of AZD6140, an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis .
Vorbereitungsmethoden
The synthesis of (3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL involves multiple steps. One common synthetic route starts from (1R,3S)-4-CYCLOPENTENE-1,3-DIOL 1-ACETATE . The process includes specific reaction conditions and reagents to achieve the desired product. Industrial production methods typically involve organic synthesis using specific reagents and conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
(3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, such as AZD6140, for the prevention of thrombosis.
Industry: It is employed in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of (3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL involves its interaction with specific molecular targets and pathways. For example, in the case of AZD6140, it acts as a reversible P2Y12 receptor antagonist, preventing platelet aggregation and thrombosis . The compound binds to the P2Y12 receptor, inhibiting its activation and subsequent signaling pathways involved in platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
(3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL can be compared with other similar compounds, such as:
Ticagrelor: Another P2Y12 receptor antagonist used for the prevention of thrombosis.
Clopidogrel: A thienopyridine class antiplatelet agent that irreversibly inhibits the P2Y12 receptor.
Prasugrel: Another thienopyridine class antiplatelet agent with a similar mechanism of action to clopidogrel.
The uniqueness of (3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL lies in its specific structure and reversible binding to the P2Y12 receptor, which differentiates it from other irreversible inhibitors .
Eigenschaften
Molekularformel |
C8H16ClNO3 |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)11-6-4(9)3-5(10)7(6)12-8;/h4-7,10H,3,9H2,1-2H3;1H/t4-,5+,6+,7-;/m0./s1 |
InChI-Schlüssel |
SSDFIAWVPNQCFV-MBWJBUSCSA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)O)N)C.Cl |
Kanonische SMILES |
CC1(OC2C(CC(C2O1)O)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


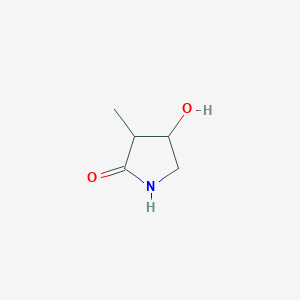
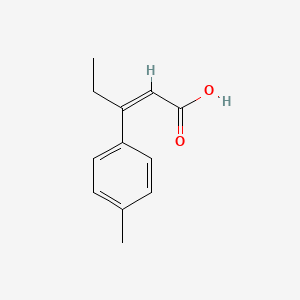
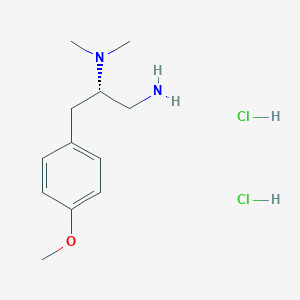
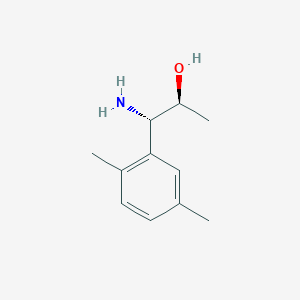

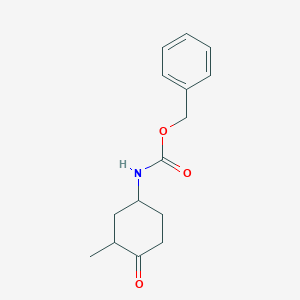


![Tert-butyl (R)-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate](/img/structure/B13053681.png)
![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13053690.png)
